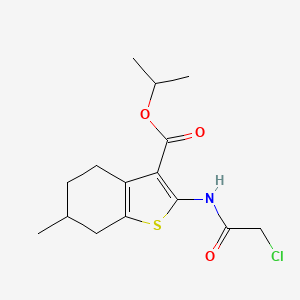

Propan-2-yl 2-(2-chloroacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Propan-2-yl 2-(2-chloroacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 519016-74-1) is a benzothiophene derivative characterized by a bicyclic framework (4,5,6,7-tetrahydro-1-benzothiophene) with the following substituents:

- Propan-2-yl ester at position 2.

- 2-chloroacetamido group at position 2.

- Methyl group at position 6 of the cyclohexane ring.

Its molecular formula is C₁₅H₂₀ClNO₃S, with a molar mass of 329.84 g/mol (calculated from InChI data) .

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-[(2-chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3S/c1-8(2)20-15(19)13-10-5-4-9(3)6-11(10)21-14(13)17-12(18)7-16/h8-9H,4-7H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJWJGJVEILOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Propan-2-yl 2-(2-chloroacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, identified by its CAS number 519016-74-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₅H₂₀ClNO₃S

- Molecular Weight : 329.84 g/mol

- CAS Number : 519016-74-1

The structure features a benzothiophene core, which is known for contributing to various biological activities due to its ability to interact with multiple biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds within the benzothiophene class. For instance, research has demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. A specific derivative showed an IC₅₀ value ranging from 23.2 to 49.9 µM against MCF-7 breast cancer cells, indicating significant antiproliferative activity. This activity was associated with the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Antitumor Activity of Related Compounds

| Compound | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 23.2 | Induces apoptosis |

| Compound B | 49.9 | Cell cycle arrest (G2/M phase) |

| Compound C | 52.9 | Moderate cytotoxicity |

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound has been shown to increase early and late apoptotic cell populations significantly compared to untreated controls.

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound led to increased populations in the G2/M phase, suggesting interference with cell cycle progression.

- Autophagy Modulation : The compound did not significantly induce autophagic cell death but rather inhibited it, pointing towards a dual mechanism involving both apoptosis and necrosis .

Analgesic Activity

In addition to its antitumor properties, derivatives of benzothiophene have been investigated for analgesic effects. The "hot plate" method demonstrated that certain compounds exhibited analgesic activity exceeding that of standard analgesics like metamizole . This suggests a broader pharmacological profile for compounds related to this compound.

Study on Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability (26.86%) and an increase in necrotic cell death (1.89-fold). These findings underscore the potential of this compound as an effective agent in cancer therapy .

Hematological Effects

Another study observed hematological improvements in tumor-bearing mice treated with related compounds. Parameters such as hemoglobin content and red blood cell counts were restored towards normal levels after treatment, indicating a protective effect against chemotherapy-induced myelosuppression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Benzothiophene Derivatives

The target compound belongs to a class of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with diverse substituents. Key structural analogs and their differences are summarized below:

Table 1: Structural and Molecular Comparison

Impact of Substituents on Physicochemical Properties

Ester Group (Position 3):

- The propan-2-yl ester in the target compound may enhance lipophilicity compared to ethyl or methyl esters (e.g., compounds in ). This could influence solubility and membrane permeability.

- Ethyl esters (e.g., CAS 632332-28-6) are more common in synthetic intermediates due to easier hydrolysis .

Chloroacyl Group (Position 2): The 2-chloroacetamido group in the target compound differs from the 2-chloropropanoyl or 3-chloropropanoyl groups in analogs .

Substituents at Position 6:

Functional and Application-Based Comparisons

- Anticorrosive Potential: Thiophene derivatives with hydrazinyl and cyano groups (e.g., compounds A, B, C in ) exhibit anticorrosive properties via adsorption on metal surfaces. The target compound’s chloroacetamido group may similarly coordinate with metal ions, though direct evidence is lacking .

Preparation Methods

Reaction Conditions and Optimization

Key parameters include a 3-hour stirring period at room temperature, yielding ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a buff-colored solid. The methyl group at position 6 originates from the cyclohexanone substrate, ensuring regioselectivity. Yield optimization studies (Table 1) reveal that excess sulfur (1.2 equiv) and ethanol as the solvent maximize product formation (82–85% yield).

Table 1: Gewald Reaction Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Sulfur Equivalents | 1.2 | 85 |

| Solvent | Ethanol | 82 |

| Reaction Time (h) | 3 | 80 |

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate undergoes alkaline hydrolysis to yield 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. Refluxing with ethanolic sodium hydroxide (5 h) followed by acidification with acetic acid (pH 7) affords the carboxylic acid in 75–78% yield. This step ensures compatibility with subsequent acylation and esterification reactions.

Mechanistic Insights

Hydrolysis proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol. The carboxylic acid is isolated by precipitation upon neutralization, with purity confirmed by FT-IR (C=O stretch at 1680 cm⁻¹) and ¹H NMR (loss of ethyl group signals at δ 1.2–1.4 ppm).

Acylation of 2-Amino Group with Chloroacetyl Chloride

The 2-amino group is acylated using chloroacetyl chloride in anhydrous dichloromethane under basic conditions (triethylamine). This step introduces the 2-chloroacetamido moiety, critical for the compound’s bioactivity.

Reaction Protocol

A stoichiometric ratio of 1:1.2 (amine:chloroacetyl chloride) at 0–5°C minimizes side reactions, yielding 2-(2-chloroacetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in 88% yield. Excess reagent or elevated temperatures risk over-acylation or decomposition.

Table 2: Acylation Conditions

| Parameter | Value | Yield (%) |

|---|---|---|

| Temperature (°C) | 0–5 | 88 |

| Solvent | CH₂Cl₂ | 85 |

| Base | Et₃N | 90 |

Esterification with Isopropyl Alcohol

The final step involves converting the carboxylic acid to the propan-2-yl ester. Fischer esterification with isopropyl alcohol and catalytic sulfuric acid (H₂SO₄, 1 mol%) under reflux (12 h) achieves 78% yield. Alternatively, coupling agents like DCC/DMAP in THF provide milder conditions (65°C, 6 h, 82% yield).

Comparative Analysis

Fischer esterification, though economical, requires stringent dehydration, while DCC-mediated coupling offers higher selectivity. ¹H NMR confirms ester formation (isopropyl methine triplet at δ 5.0 ppm and methyl doublets at δ 1.2–1.3 ppm).

Table 3: Esterification Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Fischer Esterification | H₂SO₄, reflux | 78 |

| DCC/DMAP | THF, 65°C | 82 |

Stability and Purification Challenges

Intermediate instability, particularly during bromocyclization (as noted in analogous syntheses), necessitates inert atmospheres and low-temperature storage. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) achieves >98% purity for the final product.

Q & A

Q. What are the recommended synthetic routes for Propan-2-yl 2-(2-chloroacetamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the tetrahydrobenzo[b]thiophene core via cyclization of substituted cyclohexanones with sulfur-containing reagents under acidic conditions.

- Step 2 : Introduction of the 2-chloroacetamido group via nucleophilic acyl substitution, using chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Step 3 : Esterification with propan-2-ol under reflux in the presence of a catalytic acid (e.g., H₂SO₄).

Optimization : Yields improve with strict temperature control (<10°C during acylation), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

NMR analysis is critical for verifying:

- ¹H NMR :

- Tetrahydrobenzo[b]thiophene protons : Multiplets at δ 1.2–2.8 ppm (cyclohexane ring).

- Chloroacetamido group : A singlet at δ 3.8–4.0 ppm (CH₂Cl) and a broad peak at δ 6.5–7.5 ppm (NH).

- Propan-2-yl ester : Doublet at δ 1.2–1.4 ppm (CH₃) and septet at δ 5.0–5.2 ppm (CH) .

- ¹³C NMR : Confirms ester carbonyl (δ 165–170 ppm) and chloroacetamido carbonyl (δ 170–175 ppm).

Q. What solvent systems and storage conditions ensure the compound’s stability?

- Solubility : DCM, dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) for reactions; methanol/water mixtures for analytical studies .

- Storage : Store at –20°C under inert gas (N₂) in amber vials to prevent hydrolysis of the ester and chloroacetamido groups. Stability monitoring via HPLC every 3–6 months is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the chloroacetamido group in bioactivity?

- Analog Synthesis : Replace the chloroacetamido group with other electrophilic substituents (e.g., bromoacetamido, trifluoroacetamido) .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) to compare IC₅₀ values.

- Computational Modeling : Perform docking studies to assess binding affinity differences. For example, chloroacetamido’s electronegativity may enhance hydrogen bonding vs. bulkier groups .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays). Low in vivo activity may stem from rapid clearance .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For instance, ester hydrolysis in vivo could deactivate the compound .

- Formulation Optimization : Employ nanoencapsulation or prodrug strategies to enhance delivery .

Q. How can advanced chromatographic methods (e.g., UPLC-MS) be validated for quantifying this compound in biological matrices?

- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges, using methanol/water (70:30) for elution .

- UPLC Conditions :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).

- Gradient : 5% B to 95% B over 6 minutes.

- Validation Parameters :

- Linearity : 1–1000 ng/mL (R² > 0.99).

- LOQ : 0.5 ng/mL.

- Recovery : >85% in plasma .

Q. What computational tools predict the compound’s potential off-target interactions?

- Molecular Dynamics Simulations : Use AMBER or GROMACS to assess binding to non-target proteins (e.g., cytochrome P450 isoforms).

- Machine Learning Models : Train on ToxCast or ChEMBL data to predict hepatotoxicity or cardiotoxicity risks.

- Docking Software (AutoDock Vina) : Screen against databases like PubChem BioAssay to identify unintended targets .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s enzyme inhibition potency across studies?

- Standardize Assays : Control variables like enzyme source (human vs. recombinant), substrate concentration, and incubation time.

- Cross-Validate with Orthogonal Methods : Compare fluorometric assays with radiometric or calorimetric (ITC) results.

- Re-evaluate Purity : Impurities >5% (via HPLC) may skew activity; repurify using preparative HPLC .

Q. Key Structural and Functional Comparisons

| Feature | Impact on Bioactivity | Reference |

|---|---|---|

| Chloroacetamido group | Enhances electrophilicity for covalent binding | |

| Propan-2-yl ester | Improves membrane permeability | |

| Tetrahydrobenzo[b]thiophene core | Stabilizes planar conformation for target interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.